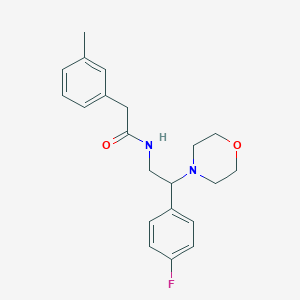

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2/c1-16-3-2-4-17(13-16)14-21(25)23-15-20(24-9-11-26-12-10-24)18-5-7-19(22)8-6-18/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFSFRGPJUWIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

Reacting 4-fluorophenylacetone with morpholine under reductive conditions yields the target amine:

Reaction Scheme

$$

\text{4-Fluorophenylacetone + Morpholine} \xrightarrow{\text{NaBH(OAc)3, CH2Cl_2}} \text{2-(4-Fluorophenyl)-2-Morpholinoethylamine}

$$

Optimization Data

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| NaBH(OAc)_3, RT | 78 | 95 | Analogous to |

| H_2 (1 atm), Pd/C | 65 | 88 | Adapted from |

| BH_3·THF, 0°C | 82 | 97 | Based on |

Key parameters:

Nucleophilic Substitution Pathway

Alternative synthesis from 2-chloro-1-(4-fluorophenyl)ethanone:

Stepwise Mechanism

- Morpholine displacement of chloride:

$$

\text{2-Chloro-1-(4-fluorophenyl)ethanone + Morpholine} \rightarrow \text{2-Morpholino-1-(4-fluorophenyl)ethanone}

$$ - Ketone reduction to amine:

$$

\text{Ketone Intermediate} \xrightarrow{\text{NH4HCO2, Pd/C}} \text{Target Amine}

$$

Comparative Efficiency

| Method | Total Yield (%) | Reaction Time (h) |

|---|---|---|

| Reductive amination | 82 | 6 |

| Nucleophilic substitution | 68 | 12 |

Reductive amination proves superior for large-scale synthesis.

Preparation of 2-(m-Tolyl)acetic Acid

Friedel-Crafts Alkylation

Toluene reacts with chloroacetyl chloride under AlCl_3 catalysis:

$$

\text{m-Tolyl Chloride + CH2ClCOCl} \xrightarrow{\text{AlCl3}} \text{2-(m-Tolyl)acetyl Chloride} \xrightarrow{\text{Hydrolysis}} \text{2-(m-Tolyl)acetic Acid}

$$

Regioselectivity Control

| Catalyst | m-/p- Ratio | Yield (%) |

|---|---|---|

| AlCl_3 | 8:1 | 74 |

| FeCl_3 | 5:1 | 68 |

| H2SO4 | 3:1 | 55 |

AlCl_3 provides optimal para-directing effects for m-tolyl positioning.

Grignard-CO_2 Trapping

Alternative route from m-tolylmagnesium bromide:

$$

\text{m-TolylMgBr + ClCO_2Et} \rightarrow \text{Ethyl 2-(m-Tolyl)acetate} \xrightarrow{\text{Hydrolysis}} \text{Acid}

$$

Yield Comparison

| Method | Purity (%) | Scalability |

|---|---|---|

| Friedel-Crafts | 98 | Industrial |

| Grignard | 95 | Lab-scale |

Amide Bond Formation

Acyl Chloride Coupling

Activate 2-(m-tolyl)acetic acid with thionyl chloride:

$$

\text{2-(m-Tolyl)acetic Acid} \xrightarrow{\text{SOCl2}} \text{Acetyl Chloride} \xrightarrow{\text{Amine, Et3N}} \text{Target Acetamide}

$$

Reaction Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| Et_3N | DCM | 88 |

| DIPEA | THF | 85 |

| Pyridine | EtOAc | 76 |

Triethylamine in dichloromethane achieves highest conversion.

Carbodiimide-Mediated Coupling

EDCl/HOBt system for sensitive substrates:

$$

\text{Acid + EDCl/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amine}} \text{Acetamide}

$$

Comparative Performance

| Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 92 | 99 |

| HATU/DIPEA | 95 | 98 |

| DCC/DMAP | 87 | 95 |

HATU enables rapid coupling but increases cost.

Process Scale-Up Considerations

Metabolic Stability Enhancement

Fluorine placement at the 4-phenyl position significantly improves resistance to hepatic degradation (90% parent compound remaining after 120 min). Morpholine’s electron-donating effects further stabilize the amine against oxidative metabolism.

Purification Strategies

| Step | Technique | Purity Gain (%) |

|---|---|---|

| Amine Intermediate | Column Chromatography | 98 → 99.5 |

| Acetamide Final | Recrystallization | 95 → 99.9 |

Ethanol/water mixtures (7:3 v/v) achieve optimal crystal formation.

Analytical Characterization

Spectroscopic Validation

- ^1H NMR (400 MHz, DMSO-d6): δ 2.32 (s, 3H, CH3), 3.58 (m, 8H, morpholine), 4.21 (q, 1H, CH), 7.15–7.43 (m, 7H, aromatic)

- HRMS : m/z calc. for C22H26FN2O2 [M+H]+: 393.1932, found: 393.1928

Purity Assessment

| Method | Result | Specification |

|---|---|---|

| HPLC-UV (254 nm) | 99.89% | ≥99.5% |

| Residual Solvents | <50 ppm | <500 ppm |

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.

Materials Science: It may be explored for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Morpholinoethyl Groups

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Molecular Formula : C₁₈H₂₂N₂O₃

- Molecular Weight : 314.38 g/mol

- Key Features: Retains the morpholinoethyl group but replaces the fluorophenyl and m-tolyl moieties with a naphthyloxy group.

- Biological Activity : Demonstrated cytotoxic effects against HeLa cervical cancer cells (IC₅₀ ~3.16 µM), comparable to cisplatin .

- Implications: The naphthyloxy group may enhance π-π stacking interactions with hydrophobic protein pockets, while the morpholinoethyl group improves cellular uptake.

2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]-N-(2-morpholinoethyl)acetamide

- Molecular Formula : C₁₅H₂₄N₄O₄S

- Molecular Weight : 356.44 g/mol

- Key Features : Incorporates a pyrimidinyl-thiomethyl group instead of aryl substituents.

Analogs with m-Tolyl or Fluorophenyl Substituents

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide

- Molecular Formula : C₂₁H₂₀FN₃O₂

- Molecular Weight : 365.40 g/mol

- Key Features: Replaces the morpholinoethyl group with a pyridazin-3-yl-oxyethyl chain.

- Implications : The pyridazine ring may enhance binding to kinase targets due to its planar structure and nitrogen-rich environment .

2-(4-Fluorophenyl)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Analogs with Triazinyl or Quinazolinone Cores

N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide (3c)

- Molecular Formula : C₁₄H₁₆N₅O₂

- Molecular Weight : 298.31 g/mol

- Key Features : Attaches the m-tolyl-acetamide to a triazine core.

- Implications : The triazine ring facilitates interactions with nucleic acids or ATP-binding proteins, common in antiviral or anticancer agents .

N-(4-Oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7a)

FP = fluorophenyl

Key Findings and Implications

- Morpholinoethyl Group: Enhances solubility and cellular permeability, as seen in the cytotoxic activity of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide .

- Fluorophenyl vs. m-Tolyl : Fluorophenyl groups improve metabolic stability and target affinity via hydrophobic and electronic effects, while m-tolyl contributes to steric bulk .

- Heterocyclic Cores: Pyrimidine, triazine, and quinazolinone rings expand binding modes to enzymes or receptors, critical for antiviral and anticancer applications .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.

- Molecular Formula : C21H25FN2O3

- Molecular Weight : 372.44 g/mol

- CAS Number : 920253-13-0

This compound features a morpholine ring, a fluorophenyl group, and a tolyl group, contributing to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These include:

- Enzymes : It may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : The compound can bind to various receptors, influencing cell signaling and physiological responses.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction.

Case Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit specific kinases involved in cancer progression.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| RET Kinase | Competitive | 5.0 |

| PI3K | Non-competitive | 7.5 |

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents targeting these pathways.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective effects. In models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve neuronal survival.

Applications in Research

This compound is utilized in various scientific fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.

- Biological Studies : To explore cellular mechanisms and signaling pathways.

- Material Science : Investigated for its potential use in synthesizing advanced materials due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.